2-((1S)-1-Amino-3-hydroxypropyl)-6-bromophenol
Description
2-((1S)-1-Amino-3-hydroxypropyl)-6-bromophenol is a chiral brominated phenolic compound characterized by a 6-bromophenol core substituted with a (1S)-1-amino-3-hydroxypropyl side chain.
- Chemical Structure: The compound combines a hydrophobic bromophenol group with a polar amino alcohol chain, creating amphiphilic properties. This duality may enhance membrane permeability while enabling hydrogen-bonding interactions.
- Applications: Bromophenol derivatives are explored in medicinal chemistry for antimicrobial, anticancer, and enzyme-inhibitory activities.
Properties
Molecular Formula |
C9H12BrNO2 |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-[(1S)-1-amino-3-hydroxypropyl]-6-bromophenol |
InChI |
InChI=1S/C9H12BrNO2/c10-7-3-1-2-6(9(7)13)8(11)4-5-12/h1-3,8,12-13H,4-5,11H2/t8-/m0/s1 |
InChI Key |
XAIMPYPCULCQJG-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)O)[C@H](CCO)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S)-1-Amino-3-hydroxypropyl)-6-bromophenol typically involves the following steps:
Amination: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using hydrogen peroxide (H2O2) as the oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, amination, and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((1S)-1-Amino-3-hydroxypropyl)-6-bromophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amino or thiol derivatives.
Scientific Research Applications
2-((1S)-1-Amino-3-hydroxypropyl)-6-bromophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-((1S)-1-Amino-3-hydroxypropyl)-6-bromophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share functional or structural similarities with 2-((1S)-1-Amino-3-hydroxypropyl)-6-bromophenol:
[(1S)-ENDO]-(+)-3-Bromo-10-camphorsulfonic Acid Monohydrate Structure: A brominated camphorsulfonic acid derivative with a rigid bicyclic backbone. Key Differences: Unlike the phenolic core of the target compound, this camphor-based analog is highly acidic (due to sulfonic acid groups) and serves as a chiral resolving agent rather than a bioactive molecule . Applications: Widely used in enantiomer separation due to its strong acidity and chiral recognition properties.
[(1S)-3-Ethoxy-3-oxo-1-phenylpropyl]azanium Structure: Features an ethoxycarbonyl group and phenyl substituent. Key Differences: The absence of bromine and phenolic -OH reduces lipophilicity compared to the target compound. The ester group may confer metabolic instability. Applications: Likely an intermediate in peptide synthesis or prodrug design.
6-Bromo-2-aminophenol Structure: Simplest analog with a bromophenol core and primary amine. Key Differences: Lacks the chiral hydroxypropyl chain, limiting stereospecific interactions. Applications: Used as a building block in dye synthesis and corrosion inhibition.
Research Findings and Functional Insights
- Bromophenol Derivatives: Studies on marine-derived bromophenols highlight their antioxidant and antiproliferative activities, often attributed to bromine’s electron-withdrawing effects and phenol redox properties .
- Amino Alcohol Moieties: Chiral amino alcohols, such as those in adrenergic agonists (e.g., salbutamol), demonstrate the importance of stereochemistry in receptor binding. The (1S) configuration in the target compound may similarly enhance selectivity .
- Synthetic Challenges : Bromine’s steric bulk and the need for enantiomeric purity complicate synthesis, requiring advanced catalytic methods or enzymatic resolution.
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